

# Structural Elucidation of 4-Chloro-2-ethylaniline: A Comparative $^{13}\text{C}$ NMR Analysis

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## Compound of Interest

Compound Name: 4-Chloro-2-ethylaniline

Cat. No.: B151697

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A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of **4-chloro-2-ethylaniline** using  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related aniline derivatives, a detailed experimental protocol, and a logical workflow for structural verification.

The precise structural confirmation of organic molecules is a critical step in chemical research and drug development.  $^{13}\text{C}$  NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This guide focuses on the structural verification of **4-chloro-2-ethylaniline** by comparing its predicted  $^{13}\text{C}$  NMR spectral data with experimentally obtained data for structurally similar aniline derivatives.

## Comparative Analysis of $^{13}\text{C}$ NMR Chemical Shifts

The  $^{13}\text{C}$  NMR chemical shifts of **4-chloro-2-ethylaniline** were predicted and compared with the experimental data of aniline, 4-chloroaniline, 4-ethylaniline, and 4-chloro-2-methylaniline. The data, presented in Table 1, showcases the influence of substituents on the chemical shifts of the aromatic carbons. The predicted shifts for **4-chloro-2-ethylaniline** are consistent with the trends observed in the experimental data of the analogous compounds, providing a strong basis for its structural confirmation.

Table 1: Comparison of Predicted and Experimental  $^{13}\text{C}$  NMR Chemical Shifts (ppm) of **4-Chloro-2-ethylaniline** and Related Compounds.

| Carbon Atom | 4-Chloro-2-ethylaniline (Predicted) | Aniline (Experimental) | 4-Chloroaniline (Experimental) | 4-Ethylaniline (Experimental) | 4-Chloro-2-methylaniline (Experimental) |
|-------------|-------------------------------------|------------------------|--------------------------------|-------------------------------|---|
| C1          | 144.1                               | 146.7                  | 145.2                          | 144.5                         | 143.0                                   |
| C2          | 131.2                               | 115.2                  | 116.3                          | 115.3                         | 127.1                                   |
| C3          | 128.9                               | 129.4                  | 129.5                          | 129.2                         | 126.9                                   |
| C4          | 124.7                               | 118.6                  | 123.9                          | 134.1                         | 123.1                                   |
| C5          | 116.5                               | 129.4                  | 129.5                          | 129.2                         | 129.1                                   |
| C6          | 114.8                               | 115.2                  | 116.3                          | 115.3                         | 115.7                                   |
| CH2         | 23.8                                | -                      | -                              | 28.1                          | -                                       |
| CH3         | 13.5                                | -                      | -                              | 16.2                          | 17.5 (CH3)                              |

Disclaimer: Predicted data was obtained from an online NMR prediction tool. Experimental data was sourced from publicly available spectral databases.

## Experimental Protocol for <sup>13</sup>C NMR Spectroscopy

The following is a detailed methodology for acquiring the <sup>13</sup>C NMR spectrum of an aromatic amine like **4-chloro-2-ethylaniline**.

### 1. Sample Preparation:

- Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Transfer the solution to a standard 5 mm NMR tube.

### 2. NMR Spectrometer Setup:

- The <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at a frequency of 75 MHz or higher.

- The instrument should be equipped with a broadband probe.

### 3. Data Acquisition Parameters:

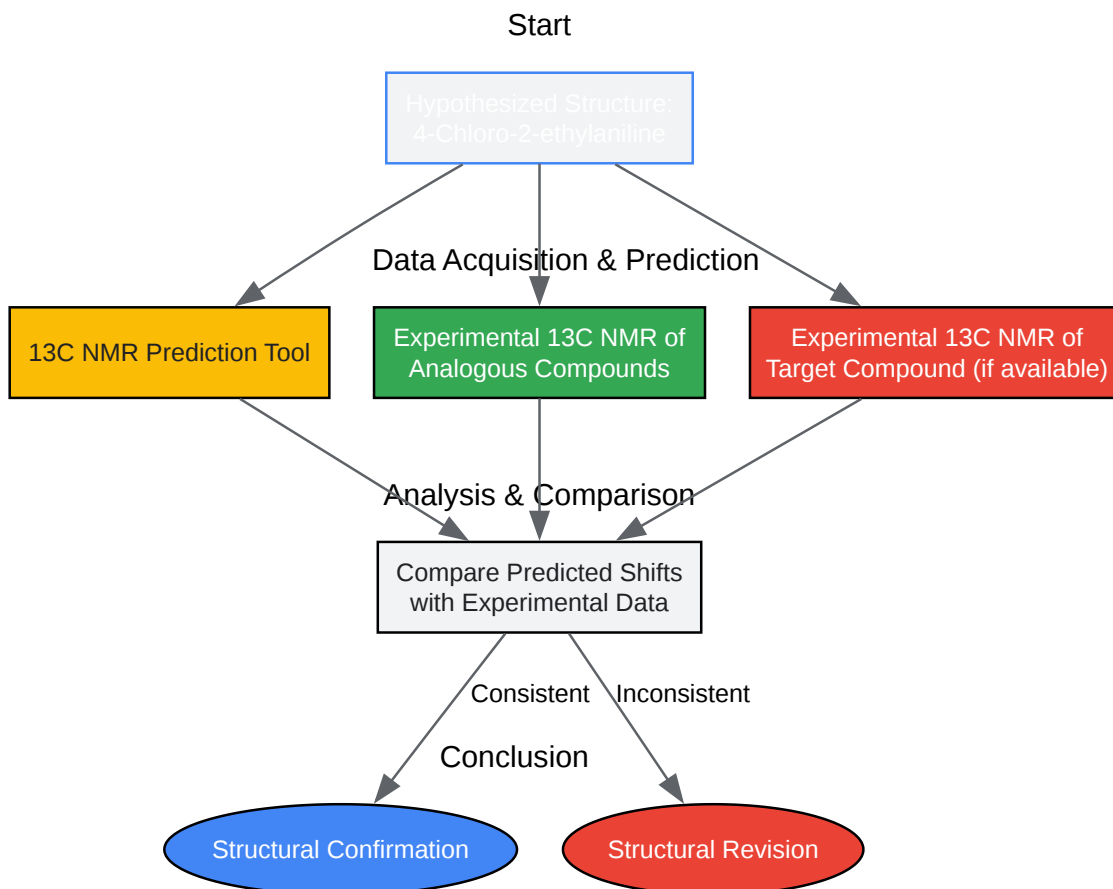
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
- Number of Scans (ns): 64 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Temperature: Standard probe temperature (e.g., 298 K).

### 4. Data Processing:

- Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
- Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.
- Phase correct the spectrum to obtain a pure absorption lineshape.
- Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl<sub>3</sub> at 77.16 ppm).
- Integrate the peaks if quantitative analysis is desired, although this is less common for <sup>13</sup>C NMR.

## Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of **4-chloro-2-ethylaniline** using <sup>13</sup>C NMR spectroscopy.



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Caption: Workflow for structural confirmation using  $^{13}\text{C}$  NMR.

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